molecular formula C22H23N3O5S2 B3003581 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(tert-butyl)benzoate CAS No. 896017-61-1

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(tert-butyl)benzoate

Cat. No. B3003581
CAS RN: 896017-61-1
M. Wt: 473.56
InChI Key: XTUPHYNURWTTKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the formation of hydrogen-bonded supramolecular structures. For instance, ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate is linked by N-H...O hydrogen bonds into a chain structure, while methyl 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate forms sheets through a combination of N-H...N and N-H...O hydrogen bonds . Another related compound, N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyridin-5-yl]benzamide, is synthesized using microwave irradiation, which suggests a potential method for synthesizing the compound of interest .

Molecular Structure Analysis

The molecular structure of related compounds shows a tendency to form planar arrangements or frameworks stabilized by hydrogen bonding. The pyrazolylbenzoates form various dimensional structures through hydrogen bonding, ranging from one-dimensional chains to three-dimensional frameworks . The pyrazolo[3,4-b]pyridine system in the benzamide derivative is nearly planar, with some displacement in the atoms carrying substituents . This information can be extrapolated to predict that the compound of interest may also form a planar core with potential for supramolecular interactions.

Chemical Reactions Analysis

While the specific chemical reactions of 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(tert-butyl)benzoate are not detailed in the provided papers, the synthesis and reactivity of structurally similar compounds suggest that it may undergo reactions typical of benzoates and pyrazolyl derivatives. These could include nucleophilic substitution reactions at the ester or amide functionalities and potential electrophilic aromatic substitution reactions on the benzene rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest can be inferred from the related compounds discussed in the papers. The hydrogen bonding observed in the pyrazolylbenzoates indicates a propensity for solid-state stability and potential solubility characteristics influenced by the hydrogen-bonding network . The planarity of the pyrazolo[3,4-b]pyridine system and the presence of aromatic rings suggest that the compound may exhibit significant π-π interactions, which could affect its melting point, solubility, and crystal packing .

properties

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S2/c1-5-18(27)23-20-24-25-21(32-20)31-12-15-10-16(26)17(11-29-15)30-19(28)13-6-8-14(9-7-13)22(2,3)4/h6-11H,5,12H2,1-4H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUPHYNURWTTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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